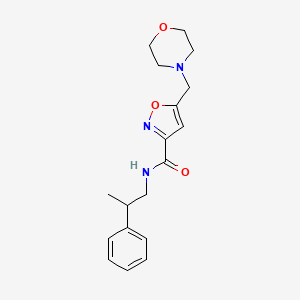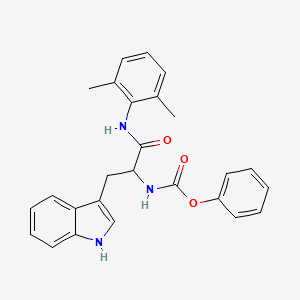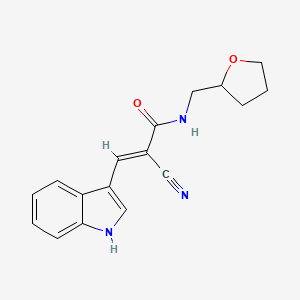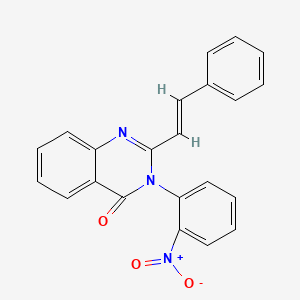
5-(4-morpholinylmethyl)-N-(2-phenylpropyl)-3-isoxazolecarboxamide
Overview
Description
5-(4-morpholinylmethyl)-N-(2-phenylpropyl)-3-isoxazolecarboxamide, also known as Ro 63-0563, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
5-(4-morpholinylmethyl)-N-(2-phenylpropyl)-3-isoxazolecarboxamide 63-0563 is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound 63-0563 increases the levels of anandamide in the brain, which has been shown to have neuroprotective and mood-regulating effects.
Biochemical and Physiological Effects:
This compound 63-0563 has been shown to increase levels of anandamide in the brain, which has been implicated in its neuroprotective and mood-regulating effects. Additionally, this compound 63-0563 has been shown to increase levels of other endocannabinoids such as 2-arachidonoylglycerol (2-AG) and N-acyl ethanolamines (NAEs). These effects are thought to be mediated through the inhibition of FAAH.
Advantages and Limitations for Lab Experiments
5-(4-morpholinylmethyl)-N-(2-phenylpropyl)-3-isoxazolecarboxamide 63-0563 has several advantages for lab experiments, including its selectivity for FAAH, its ability to increase levels of multiple endocannabinoids, and its demonstrated neuroprotective and mood-regulating effects. However, this compound 63-0563 also has some limitations, including its relatively low potency and its potential to interact with other enzymes and receptors in the brain.
Future Directions
There are several potential future directions for research on 5-(4-morpholinylmethyl)-N-(2-phenylpropyl)-3-isoxazolecarboxamide 63-0563. One area of interest is in the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying this compound 63-0563's neuroprotective and mood-regulating effects. Finally, there is potential for this compound 63-0563 to be used in combination with other drugs or therapies for the treatment of neurodegenerative diseases and mood disorders.
Conclusion:
This compound 63-0563 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. Its selectivity for FAAH, ability to increase levels of multiple endocannabinoids, and demonstrated neuroprotective and mood-regulating effects make it an attractive candidate for further research and development.
Scientific Research Applications
5-(4-morpholinylmethyl)-N-(2-phenylpropyl)-3-isoxazolecarboxamide 63-0563 has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound 63-0563 has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14(15-5-3-2-4-6-15)12-19-18(22)17-11-16(24-20-17)13-21-7-9-23-10-8-21/h2-6,11,14H,7-10,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWXWTGNFZXBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)CN2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(4-bromophenyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3898663.png)

![5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3898670.png)

![1-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)piperidine](/img/structure/B3898681.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3898685.png)
![N-[(benzyloxy)carbonyl]-N-(4-bromophenyl)tryptophanamide](/img/structure/B3898693.png)
![3-{[(2-bromo-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3898700.png)
![5-allyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3898701.png)
![3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3898715.png)
![3-(2-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898740.png)
![3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3898743.png)
